molecular formula C17H13N3O2 B363222 (2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile CAS No. 305849-88-1

(2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B363222
CAS No.: 305849-88-1
M. Wt: 291.3g/mol
InChI Key: CFOZJPCSQAQOFS-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile is a synthetic organic molecule characterized by its unique structure, which includes a benzimidazole ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzimidazole and 3-hydroxy-4-methoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-aminobenzimidazole and 3-hydroxy-4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate Schiff base.

    Cyanation: The intermediate is then subjected to cyanation using reagents like malononitrile under basic conditions to introduce the nitrile group, resulting in the formation of the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, where halogenation or nitration can occur at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products include quinones or carboxylic acids depending on the extent of oxidation.

    Reduction: Primary amines or secondary amines depending on the reduction conditions.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors or photovoltaic materials.

Biology

    Enzyme Inhibition: The benzimidazole moiety is known for its ability to inhibit certain enzymes, making this compound a potential lead in drug discovery.

    Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

Medicine

    Drug Development: The compound’s structure is similar to known pharmacophores, suggesting potential as an anti-cancer or anti-inflammatory agent.

    Diagnostics: It can be used in the development of diagnostic probes due to its fluorescent properties.

Industry

    Dyes and Pigments: The compound’s chromophore can be modified to produce dyes and pigments for industrial applications.

    Polymer Additives: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the phenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, affecting their function. The nitrile group can form hydrogen bonds with active site residues in enzymes, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the hydroxy and methoxy groups, resulting in different chemical reactivity and biological activity.

    (2E)-2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile: Similar but without the methoxy group, affecting its solubility and interaction with biological targets.

    (2E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile: Contains an additional hydroxy group, which can enhance hydrogen bonding and increase biological activity.

Uniqueness

The presence of both hydroxy and methoxy groups on the phenyl ring in (2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile provides a unique combination of electronic and steric properties. This makes it particularly versatile in forming various chemical and biological interactions, distinguishing it from its analogs.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-22-16-7-6-11(9-15(16)21)8-12(10-18)17-19-13-4-2-3-5-14(13)20-17/h2-9,21H,1H3,(H,19,20)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOZJPCSQAQOFS-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.